![molecular formula C17H15ClN4OS B2742778 (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)acrylamide CAS No. 1428381-99-0](/img/structure/B2742778.png)
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)acrylamide
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Description
“(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)acrylamide” is a chemical compound that contains a thiazole ring and a pyrazole ring . Thiazole is an important heterocycle in the world of chemistry, with many reactive positions where various reactions may take place . The compound also contains an acrylamide group, which is a substructure of many biologically active compounds .
Molecular Structure Analysis
The compound contains a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . It also contains a pyrazole ring, which is a five-membered heterocyclic moiety .Scientific Research Applications
Synthesis and Heterocyclic Compounds
- Synthesis of Target Heterocyclic Compounds : Thiosemicarbazide derivatives, similar to the compound , are used as precursors for synthesizing various heterocyclic compounds like imidazoles, oxadiazoles, and thiadiazoles. These compounds have notable antimicrobial activities (Elmagd et al., 2017).
Applications in Organic Chemistry
Organic Synthesis Reagents : Compounds containing pyrazole structures are used as reagents in organic synthesis, particularly in the oxidation of alcohols to aldehydes and ketones. They demonstrate characteristics like simplicity and regenerability (Abraham et al., 1996).
One-Pot Synthesis of Polyfunctional Pyridines : Ethyl 2-cyano-3-(pyrazolyl)acrylates, similar to the compound , are used in one-pot synthesis reactions to form various polyfunctional pyridines, offering a range of potential applications in organic chemistry (Latif et al., 2003).
Pharmaceutical Research
- Anti-Cancer Properties : Novel pyrazole derivatives, similar to the compound , have been investigated for their anti-leukemia cancer activities. Such compounds have shown potential as effective cytotoxic agents in treating leukemia (Moustafa, 2019).
Corrosion Inhibition
- Corrosion Protection in Metals : Some pyrazole derivatives, closely related to the compound of interest, have been studied for their effectiveness in inhibiting corrosion of metals in acidic solutions. This application is crucial in industrial processes and materials science (Paul et al., 2020).
Agricultural Chemistry
- Herbicidal Activity : Similar compounds, specifically cyanoacrylates containing a thiazolyl group, have demonstrated significant herbicidal activity, presenting a potential application in agricultural chemistry (Wang et al., 2004).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c18-15-5-2-1-4-13(15)6-7-16(23)19-10-8-14-12-24-17(21-14)22-11-3-9-20-22/h1-7,9,11-12H,8,10H2,(H,19,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHIHIKVSKWBSD-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC2=CSC(=N2)N3C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=CSC(=N2)N3C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)acrylamide |
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